N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)furan-2-carboxamide is a chemical compound that belongs to the class of quinoline derivatives. This compound features a furan-2-carboxamide moiety linked to a methoxymethyl group on a dihydroquinoline structure. The presence of both quinoline and furan rings suggests potential biological activity, making it a subject of interest in medicinal chemistry.
N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)furan-2-carboxamide can be classified as:
The synthesis of N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)furan-2-carboxamide typically involves multi-step organic reactions. Key steps may include:
The specific conditions for each step (such as temperature, solvents, and catalysts) can vary significantly based on the desired yield and purity of the final product. Analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy are commonly employed to monitor the progress and confirm the structure of intermediates.
The molecular structure of N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)furan-2-carboxamide can be represented by its molecular formula . The structure consists of:
The compound's molecular weight is approximately 378.39 g/mol. The structural representation can be derived from its SMILES notation: COCC1=CC=CC2=C1C(=O)N(C(=O)C=C2)C=N
.
N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)furan-2-carboxamide may participate in various chemical reactions including:
The reactivity of this compound is influenced by the electronic properties imparted by the methoxy and carbonyl groups, which can stabilize or destabilize certain intermediates during reactions.
Further studies are required to elucidate the specific targets and pathways affected by this compound in biological systems.
The physical properties of N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)furan-2-carboxamide include:
Chemical properties include:
Relevant data on boiling points or flash points were not available in the current literature.
N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)furan-2-carboxamide has potential applications in:
CAS No.: 5953-49-1
CAS No.: 1607439-32-6
CAS No.: 467-14-1
CAS No.: 1190931-41-9
CAS No.: 37330-37-3
CAS No.: